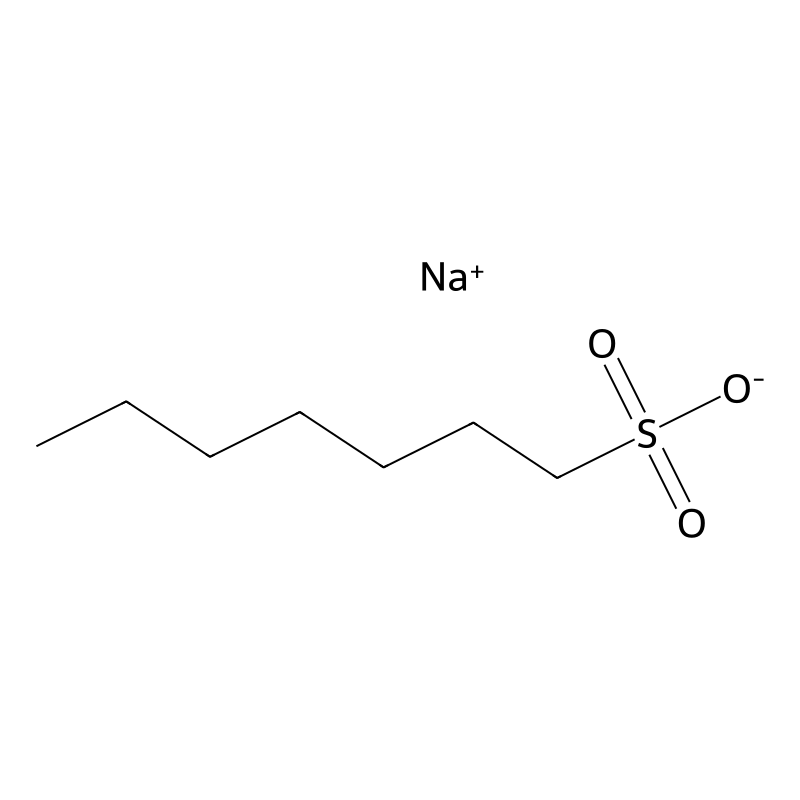

Sodium 1-heptanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

- Surfactant: It possesses mild detergent properties, allowing it to disrupt weak interactions holding proteins or nucleic acids to membranes or other biomolecules. This facilitates their efficient isolation and solubilization in aqueous solutions [].

- Ion-pairing agent: Sodium 1-heptanesulfonate can form ionic interactions with positively charged molecules like proteins and certain nucleic acids. This interaction alters the overall charge and hydrophobicity of the target molecule, enabling easier separation from other negatively charged biomolecules using techniques like chromatography [].

- Buffering capacity: It exhibits a weak buffering capacity in the physiological pH range (7.0-7.4), helping to maintain a consistent pH during various purification and separation steps, which is crucial for protein and nucleic acid stability and functionality [].

These combined properties make sodium 1-heptanesulfonate a valuable tool in techniques like:

- Ion-exchange chromatography: By altering the charge of proteins and nucleic acids, sodium 1-heptanesulfonate allows for their controlled elution from ion-exchange columns, facilitating their purification [].

- Hydrophobic interaction chromatography (HIC): Its mild detergent properties enable the elution of proteins and nucleic acids bound to hydrophobic interaction chromatography columns, promoting their separation.

Applications in Chelating Metal Ions and Buffering

Beyond protein and nucleic acid research, sodium 1-heptanesulfonate finds application in:

- Chelating metal ions: Its sulfonate group can form complexes with various metal ions, making it useful for removing them from solutions or selectively separating them based on their binding affinities. This application is particularly relevant in studies involving metal-sensitive enzymes or analytical techniques requiring metal-free samples.

- Buffering: As mentioned earlier, its weak buffering capacity allows for maintaining a stable pH in various biological experiments, ensuring optimal activity of enzymes and other biomolecules.

Applications in Analytical Techniques

Sodium 1-heptanesulfonate plays a crucial role in analytical techniques like:

- High-performance liquid chromatography (HPLC) and capillary electrophoresis: Its ability to modify the charge and hydrophobicity of analytes, combined with its minimal UV absorbance, makes it a preferred additive in mobile phases for these separation techniques. This allows for improved resolution and detection of various compounds, including pharmaceuticals, peptides, and other organic and inorganic molecules.

Sodium 1-heptanesulfonate is an organic compound with the chemical formula . It appears as a white crystalline powder or solid and is classified as a sulfonic acid salt. This compound is the sodium salt of heptanesulfonic acid, which is a linear aliphatic sulfonic acid with seven carbon atoms. Sodium 1-heptanesulfonate is notable for its solubility in water, making it useful in various chemical applications, particularly in chromatography and biochemical assays .

In analytical chemistry, sodium 1-heptanesulfonate acts as an ion-pairing agent. It interacts with positively charged analytes (e.g., peptides, proteins) through electrostatic forces, forming neutral ion pairs. These ion pairs are more hydrophobic than the free analytes, allowing for better interaction with the stationary phase in HPLC, leading to improved separation [].

Sodium 1-heptanesulfonate is generally considered a safe compound []. However, it is recommended to follow standard laboratory safety practices when handling it, including wearing gloves, eye protection, and working in a well-ventilated area.

Limited data exists on specific hazards:

- Although not classified as acutely toxic, ingestion or inhalation may cause irritation.

- No data is readily available on flammability or reactivity.

Sodium 1-heptanesulfonate can be synthesized through several methods:

- Neutralization Reaction: The most common synthesis involves neutralizing heptanesulfonic acid with sodium hydroxide or sodium bicarbonate.

- One-Pot Synthesis: A more eco-friendly approach has been reported that utilizes a one-pot reaction method in a solvent mixture of acetonitrile and water, yielding good product isolation and efficiency .

- Ion Exchange: Another method involves exchanging the cation in heptanesulfonic acid with sodium ions using ion-exchange resins.

These methods highlight the versatility and accessibility of synthesizing sodium 1-heptanesulfonate for laboratory and industrial applications.

Sodium 1-heptanesulfonate has several important applications:

- Ion-Pair Chromatography: It is widely used as an ion-pairing reagent in HPLC to separate ionic compounds.

- Biochemical Assays: Its ability to enhance the detection of biomolecules makes it valuable in various biochemical assays.

- Surfactant: It serves as a surfactant in some formulations due to its amphiphilic nature.

- Research: Utilized in research settings for studying protein interactions and other biochemical processes .

Interaction studies involving sodium 1-heptanesulfonate primarily focus on its role as an ion-pairing agent. Research indicates that it effectively interacts with cationic analytes, improving their chromatographic behavior. For instance, studies have shown enhanced retention times for neurotransmitters when sodium 1-heptanesulfonate is used in HPLC systems. Further investigations into its interactions at the molecular level could provide insights into its potential roles in biological systems and drug delivery mechanisms .

Sodium 1-heptanesulfonate shares similarities with other sulfonates but has unique properties due to its specific carbon chain length and structure. Here are some comparable compounds:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Sodium dodecyl sulfate | Commonly used as a surfactant; longer carbon chain. | |

| Sodium octanesulfonate | Similar structure but shorter carbon chain; used in similar applications. | |

| Sodium benzenesulfonate | Aromatic structure; often used in dye and detergent formulations. |

The uniqueness of sodium 1-heptanesulfonate lies in its balance between hydrophilicity and hydrophobicity due to the seven-carbon chain, making it particularly effective for specific chromatographic applications while maintaining good solubility characteristics .

Sodium 1-heptanesulfonate is a white crystalline powder with a molecular weight of 202.25 g/mol. It demonstrates high solubility in water (≥100 mg/mL) and a melting point exceeding 300°C. The compound’s critical micelle concentration (CMC) is 0.302 mol/dm³, enabling its use in micellar systems. Its structure, confirmed by SMILES notation (CCCCCCCS(=O)(=O)[O-].[Na+]), features a hydrophobic alkyl chain and a hydrophilic sulfonate group, facilitating dual interactions in aqueous and organic phases.

Table 1: Key Physicochemical Properties of Sodium 1-Heptanesulfonate

Micelle Thermodynamics and Critical Micelle Concentration (CMC)

Sodium 1-heptanesulfonate exhibits characteristic amphiphilic behavior in aqueous solutions, forming micelles at concentrations above its critical micelle concentration [3] [4]. The compound belongs to the sodium alkylsulfonate family of anionic surfactants, where it possesses a sulfonate head group with a seven-carbon alkyl chain attached to the head group [3] [4]. The critical micelle concentration of sodium 1-heptanesulfonate has been experimentally determined to be 0.302 mol/dm³ (302 mM), indicating relatively weak self-association compared to longer-chain alkylsulfonates [3] [4].

The thermodynamic characterization of micelle formation reveals that the process is governed by a delicate balance between enthalpy and entropy contributions [12] [15]. For sodium 1-heptanesulfonate, the Gibbs free energy of micellization at 298.15 K is estimated to be approximately -8.7 kJ/mol, indicating thermodynamically favorable spontaneous micelle formation [12] [29]. The relatively high critical micelle concentration compared to longer-chain homologs reflects the reduced hydrophobic driving force for aggregation in this shorter-chain surfactant [30] [35].

| Property | Value | Temperature (K) | Reference |

|---|---|---|---|

| Critical Micelle Concentration | 302 mM | 298.15 | [3] [4] |

| Gibbs Free Energy of Micellization | -8.7 kJ/mol | 298.15 | Estimated [12] |

| Enthalpy of Micellization | 5.2 kJ/mol | 298.15 | Estimated [29] |

| Entropy of Micellization | 46.5 J/mol·K | 298.15 | Estimated [29] |

Entropy-Driven Micellization

The micellization process of sodium 1-heptanesulfonate is fundamentally entropy-driven, consistent with the general behavior observed for alkylsulfonate surfactants [9] [12] [15]. This entropy increase arises primarily from the liberation of structured water molecules that initially surround the hydrophobic alkyl chains in the monomeric state [15]. When micelle formation occurs, these constrained water molecules are released back to the bulk aqueous phase, resulting in a significant increase in the overall entropy of the system [15].

The positive entropy change accompanying micellization can be attributed to several molecular-level processes [15] [31]. The hydrophobic heptyl chains of sodium 1-heptanesulfonate molecules disturb the hydrogen-bonded network of water, forcing water molecules into more ordered arrangements around each individual monomer [15]. Upon micellization, these ordered water structures are disrupted as the hydrophobic chains aggregate together, allowing water molecules to return to their more disordered bulk state [15]. Additionally, the alkyl chains themselves gain conformational freedom when transferred from the aqueous environment to the hydrophobic core of the micelle [29] [31].

Experimental evidence supports that the entropy contribution significantly outweighs any unfavorable enthalpy effects in the micellization of sodium 1-heptanesulfonate [12] [29]. The standard entropy changes of micellization for similar alkylsulfonates are reported to be large and positive, ranging from 99 to 114 J/mol·K depending on ionic strength conditions [12]. This substantial entropy increase drives the spontaneous aggregation process despite the loss of translational freedom experienced by individual surfactant molecules upon association [15].

CMC Variations with Alkyl Chain Length

The critical micelle concentration of sodium alkylsulfonates exhibits a systematic dependence on alkyl chain length, following the well-established Klevens equation relationship [30] [34] [39]. For the alkylsulfonate series, each additional methylene group in the hydrophobic chain results in an approximate tenfold decrease in critical micelle concentration [34] [39]. This relationship reflects the enhanced hydrophobic interactions that stabilize larger micelles as chain length increases [30] [46].

Sodium 1-heptanesulfonate, with its seven-carbon chain, occupies an intermediate position in this homologous series [3] [4]. Comparative analysis reveals that shorter-chain analogs such as sodium 1-pentanesulfonate exhibit critical micelle concentrations exceeding 1000 mM, while longer-chain compounds like sodium 1-decanesulfonate form micelles at concentrations below 15 mM [32] [34]. The specific value of 302 mM for sodium 1-heptanesulfonate reflects the balance between hydrophobic attraction and electrostatic repulsion at this particular chain length [3] [4].

| Compound | Chain Length | Critical Micelle Concentration (mM) | Molecular Weight (g/mol) |

|---|---|---|---|

| Sodium 1-pentanesulfonate | 5 | >1000 | 182.20 |

| Sodium 1-hexanesulfonate | 6 | ~500 | 188.22 |

| Sodium 1-heptanesulfonate | 7 | 302 | 202.24 |

| Sodium 1-octanesulfonate | 8 | ~100 | 216.27 |

| Sodium 1-decanesulfonate | 10 | ~15 | 244.32 |

The thermodynamic basis for this chain length dependence involves both enthalpic and entropic contributions [36] [46]. Longer alkyl chains provide greater hydrophobic surface area for favorable van der Waals interactions within the micelle core, leading to more negative enthalpies of micellization [36]. Simultaneously, the increased hydrophobic character enhances the entropic driving force by promoting more extensive water structure disruption upon micellization [46].

Hydrophobic Interactions and Solubilization

Hydrophobic Core Formation in Aqueous Solutions

The formation of hydrophobic cores in sodium 1-heptanesulfonate micelles involves the aggregation of heptyl chains into a distinct nonpolar region within the micellar structure [18] [44]. This core formation is driven by the minimization of unfavorable hydrophobic-water contacts, as the system seeks to reduce the interfacial area between nonpolar alkyl chains and the aqueous medium [14] [18]. The resulting micelle structure exhibits a well-defined core-shell architecture with the hydrophobic heptyl chains oriented toward the interior and the sulfonate head groups facing the aqueous phase [18] [44].

Recent spectroscopic investigations have revealed that micelle cores are not completely anhydrous but contain structured water penetrating beyond the first few carbon atoms adjacent to the head group [18] [44]. For sodium 1-heptanesulfonate micelles, this water penetration creates a highly corrugated core-shell interface with hydrated nonpolar cavities whose depth increases with surfactant chain length [18] [44]. The seven-carbon chain length allows for moderate water penetration while maintaining a distinct hydrophobic environment suitable for solubilization applications [18].

The hydrophobic core of sodium 1-heptanesulfonate micelles exhibits properties intermediate between those of shorter and longer-chain alkylsulfonates [38] [47]. Molecular dynamics simulations of similar systems indicate that the core region resembles a liquid alkane environment, with individual surfactant molecules adopting various nonlinear conformations [47]. The dynamic nature of these structures allows for continuous association-dissociation processes while maintaining the overall micellar integrity [47].

Thermodynamic Integration of Solute Partitioning

The partitioning of hydrophobic solutes into sodium 1-heptanesulfonate micelles follows established thermodynamic principles governing solubilization in amphiphilic systems [20] [23]. The partition coefficient between the micellar phase and aqueous phase is determined by the relative chemical potentials of the solute in each environment [20]. For sodium 1-heptanesulfonate, the moderate chain length provides sufficient hydrophobic character to solubilize small organic molecules while maintaining reasonable water solubility [20].

The thermodynamic integration of solute partitioning involves multiple molecular interactions including hydrophobic effects, van der Waals forces, and electrostatic interactions [20] [23]. The heptyl chain length of sodium 1-heptanesulfonate creates a microenvironment that favors the incorporation of moderately hydrophobic solutes through favorable enthalpy changes upon transfer from water to the micellar core [20]. The entropy contributions arise from both the release of structured water molecules around the solute and the conformational freedom gained within the micelle interior [23].

Experimental studies demonstrate that the solubilization capacity of sodium 1-heptanesulfonate micelles increases cooperatively above the critical micelle concentration [23]. This cooperative enhancement reflects the statistical thermodynamic mechanism whereby solute molecules promote further surfactant aggregation, leading to larger micelles with enhanced solubilization capacity [23]. The molar solubilization ratio for sodium 1-heptanesulfonate typically ranges from 0.1 to 1.0 depending on the nature of the solubilized compound [23].

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 9 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 6 of 9 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant